molecular formula C5H13ClN2O2S B2962776 N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride CAS No. 935668-20-5

N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride

Numéro de catalogue B2962776
Numéro CAS: 935668-20-5
Poids moléculaire: 200.68
Clé InChI: ZERCFSUDUDHVRQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). This compound has gained significant attention in the scientific community due to its potent anti-cancer properties and unique mechanism of action. In

Mécanisme D'action

N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride works by irreversibly binding to the mutant form of EGFR, specifically targeting the T790M mutation. This mutation is responsible for resistance to first-generation EGFR TKIs. By binding to this mutation, N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride inhibits the activity of EGFR, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride has been shown to have potent anti-cancer effects in preclinical and clinical studies. It has demonstrated a high level of selectivity for mutant EGFR and has been shown to be effective in overcoming resistance to first-generation EGFR TKIs. In addition, N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride has a favorable safety profile and can be administered orally, making it a promising candidate for cancer treatment.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride for lab experiments is its high selectivity for mutant EGFR. This makes it a useful tool for studying the role of EGFR in cancer development and progression. However, one limitation of N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride is its irreversibility, which can make it difficult to study the effects of EGFR inhibition on cell signaling pathways.

Orientations Futures

There are several future directions for the study of N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride. One area of research is the development of combination therapies that incorporate N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride with other anti-cancer agents. This approach may help to overcome resistance to EGFR TKIs and improve patient outcomes. Another area of research is the identification of biomarkers that can predict response to N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride. This may help to identify patients who are most likely to benefit from this treatment. Finally, further studies are needed to better understand the long-term safety and efficacy of N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride in the treatment of NSCLC.
Conclusion:
In conclusion, N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride, or N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride, is a promising anti-cancer agent that has gained significant attention in the scientific community. Its unique mechanism of action and high selectivity for mutant EGFR make it a useful tool for studying the role of EGFR in cancer development and progression. Future research directions include the development of combination therapies, the identification of biomarkers, and the evaluation of long-term safety and efficacy.

Méthodes De Synthèse

The synthesis method of N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride involves the reaction of 3-chloro-4-fluoroaniline with 1-(tert-butoxycarbonyl)azetidin-3-ol to form N-(tert-butoxycarbonyl)-3-chloro-4-fluoroaniline. This intermediate product is then reacted with N-methylmethanesulfonamide in the presence of a base to form N-(azetidin-3-yl)-N-methylmethanesulfonamide. Finally, this compound is treated with hydrochloric acid to obtain N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride in its hydrochloride salt form.

Applications De Recherche Scientifique

N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride has been extensively studied for its anti-cancer properties, particularly in the treatment of NSCLC. It has been shown to selectively target the mutant form of EGFR, which is commonly found in NSCLC patients. This compound has also been studied for its ability to overcome resistance to first-generation EGFR TKIs, such as gefitinib and erlotinib. In addition, N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride has been shown to have a favorable safety profile and can be administered orally, making it a promising candidate for cancer treatment.

Propriétés

IUPAC Name

N-(azetidin-3-yl)-N-methylmethanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c1-7(10(2,8)9)5-3-6-4-5;/h5-6H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERCFSUDUDHVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CNC1)S(=O)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.